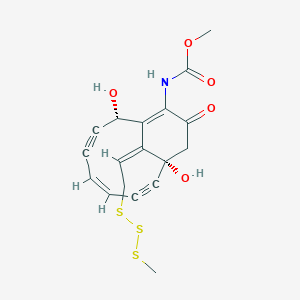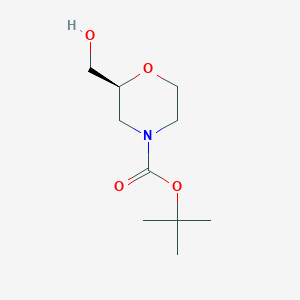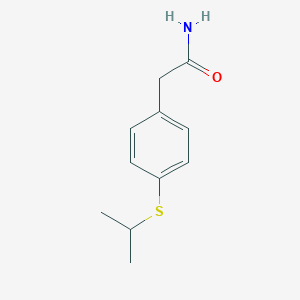
(4-(2-Propylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Propylthio)phenyl)acetamide, also known as PTMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a thioamide derivative of phenylacetamide and has been synthesized using various methods.
Applications De Recherche Scientifique
(4-(2-Propylthio)phenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neurobiology, and drug discovery. (4-(2-Propylthio)phenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurobiology, (4-(2-Propylthio)phenyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (4-(2-Propylthio)phenyl)acetamide has been used as a scaffold for the design of new compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (4-(2-Propylthio)phenyl)acetamide is not fully understood, but it has been shown to modulate the activity of voltage-gated sodium channels and inhibit the growth of cancer cells. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
(4-(2-Propylthio)phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, (4-(2-Propylthio)phenyl)acetamide inhibits cell proliferation and induces apoptosis. In neurobiology, (4-(2-Propylthio)phenyl)acetamide modulates the activity of voltage-gated sodium channels, leading to changes in neuronal excitability. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(2-Propylthio)phenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate the activity of voltage-gated sodium channels. However, (4-(2-Propylthio)phenyl)acetamide has limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
For the study of (4-(2-Propylthio)phenyl)acetamide include the design and synthesis of new compounds, the study of its mechanism of action, and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
(4-(2-Propylthio)phenyl)acetamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with propylthiol and ammonium carbonate, and the reaction of 4-acetamidophenylboronic acid with propylthiol in the presence of a palladium catalyst. The yield of (4-(2-Propylthio)phenyl)acetamide using these methods ranges from 50-70%.
Propriétés
Numéro CAS |
129602-94-4 |
|---|---|
Nom du produit |
(4-(2-Propylthio)phenyl)acetamide |
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
2-(4-propan-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
Clé InChI |
XGYJIDQPTJASEZ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Autres numéros CAS |
129602-94-4 |
Synonymes |
(4-(2-Propylthio)phenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



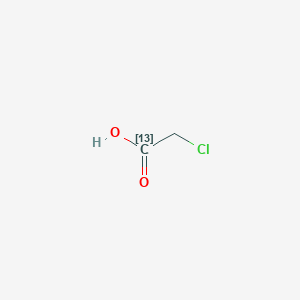

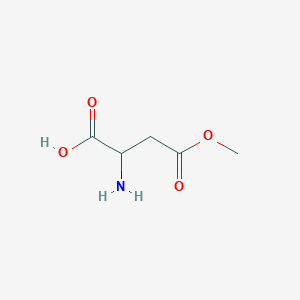
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

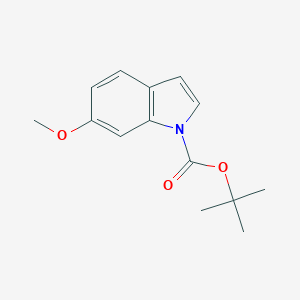
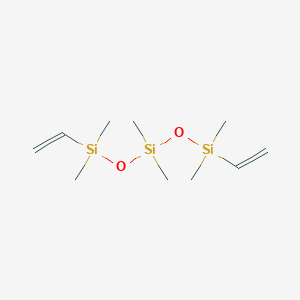
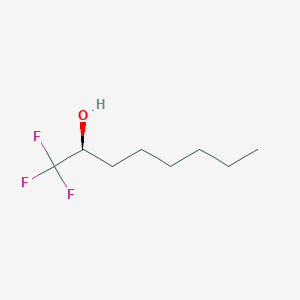

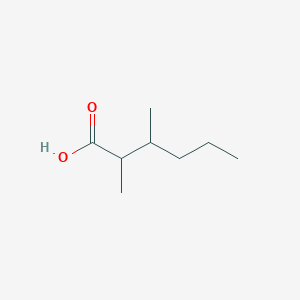
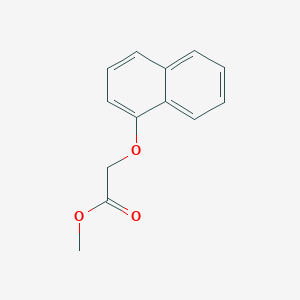
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
